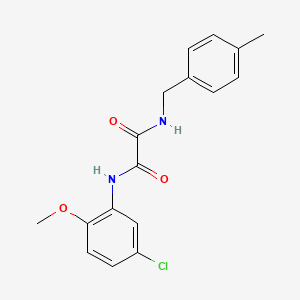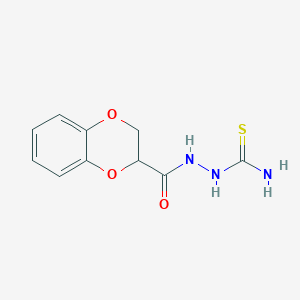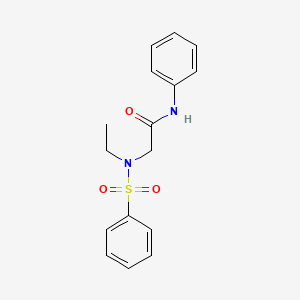
N-(5-chloro-2-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CMEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in various physiological processes, including learning, memory, and synaptic plasticity. Dysregulation of mGluR5 has been linked to several neurological and psychiatric disorders, such as anxiety, depression, addiction, and autism spectrum disorders. Therefore, CMEP has been investigated as a potential therapeutic agent for these conditions.
Mécanisme D'action
CMEP exerts its effects by blocking the activation of N-(5-chloro-2-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide. This receptor is mainly expressed in the central nervous system and modulates the release of various neurotransmitters, such as glutamate, dopamine, and GABA. By inhibiting this compound, CMEP reduces the excitatory signaling in the brain and restores the balance between inhibitory and excitatory neurotransmission.
Biochemical and physiological effects:
CMEP has been shown to have various biochemical and physiological effects in preclinical studies. For example, CMEP decreases the release of glutamate and dopamine in the brain, which are involved in reward and motivation pathways. CMEP also increases the levels of GABA, which is the main inhibitory neurotransmitter in the brain. These effects contribute to the anxiolytic, antidepressant, and anti-addictive properties of CMEP.
Avantages Et Limitations Des Expériences En Laboratoire
CMEP has several advantages for lab experiments, such as its high selectivity and potency for N-(5-chloro-2-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide, its ability to cross the blood-brain barrier, and its well-established synthesis and characterization methods. However, CMEP also has some limitations, such as its potential off-target effects on other receptors, its limited solubility and stability in aqueous solutions, and its variable pharmacokinetic properties across species.
Orientations Futures
There are several future directions for the research on CMEP. One direction is to investigate its therapeutic potential in clinical trials for various neurological and psychiatric disorders. Another direction is to explore its mechanism of action in more detail, including its interactions with other receptors and signaling pathways. Additionally, future studies could focus on modifying the chemical structure of CMEP to improve its pharmacokinetic properties and reduce its potential side effects. Overall, CMEP represents a promising compound for the development of novel therapies for brain disorders.
Méthodes De Synthèse
CMEP can be synthesized by a multi-step process involving the reaction of 2-amino-5-chloro-ortho-anisidine with 4-methylbenzyl chloride, followed by condensation with ethanediamine. The final product is obtained after purification and characterization by various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
CMEP has been extensively studied in preclinical models of neurological and psychiatric disorders. For example, in animal models of anxiety and depression, CMEP has been shown to reduce stress-induced behaviors and improve mood-related symptoms. In addiction models, CMEP has been found to decrease drug-seeking behavior and prevent relapse. In autism models, CMEP has been reported to improve social interaction and communication deficits.
Propriétés
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[(4-methylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-11-3-5-12(6-4-11)10-19-16(21)17(22)20-14-9-13(18)7-8-15(14)23-2/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYAMRGULHAXGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl diethyldithiocarbamate](/img/structure/B4949877.png)


![N-(4-methoxyphenyl)-2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4949888.png)
![4-[(propylamino)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B4949899.png)
![ethyl 2-({3-phenyl-3-[(trifluoroacetyl)amino]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4949901.png)
![ethyl 2-({N-(4-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4949904.png)
![1,2-ethanediyl bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate]](/img/structure/B4949911.png)


![1-adamantyl[(2-thienylcarbonyl)amino]acetic acid](/img/structure/B4949954.png)
![N-phenyl-3-{1-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4949959.png)
![N-(3-chlorobenzyl)-3-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4949971.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B4949977.png)
